盐酸伊米达芬那辛

描述

Imidafenacin hydrochloride is an antispasmodic agent with anticholinergic effects . It antagonizes muscarinic receptors in the bladder to reduce the frequency of urination in the treatment of overactive bladder . It is marketed in Japan under the tradenames Staybla by Ono Pharmaceutical and Uritos by Kyojin Pharmaceutical .

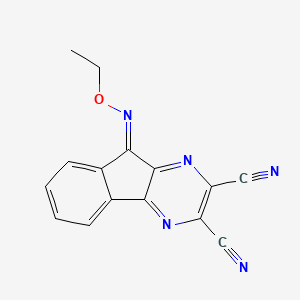

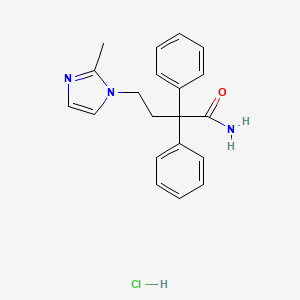

Molecular Structure Analysis

The molecular formula of Imidafenacin hydrochloride is C20H21N3O . Its average molecular weight is 319.408 g/mol . The structure of Imidafenacin hydrochloride includes a 2-methyl-1H-imidazole ring attached to a 2,2-diphenylbutanamide group .

Physical And Chemical Properties Analysis

Imidafenacin hydrochloride has a molecular weight of 319.4 g/mol . It is soluble in DMSO at 10 mg/mL . The storage conditions for the powder form are -20°C for 3 years and 4°C for 2 years .

科学研究应用

假多晶型转变分析

盐酸伊米达芬那辛已被用于假多晶型转变的定量分析 {svg_1}. 这涉及使用近红外 (NIR) 光谱和湿度控制的 96 孔板 {svg_2}. 该方法可以预测盐酸伊米达芬那辛的一种形式向另一种形式的转变,其定量结果与使用玻璃瓶的传统模型一样 {svg_3}. 该方法是一种简单便捷的方法,可有效应用于吸湿性药物候选物的多晶型和假多晶型研究 {svg_4}.

治疗膀胱过度活动症

盐酸伊米达芬那辛是一种有效的抗胆碱能药,对毒蕈碱 M3 受体具有选择性 {svg_5}. 它用于治疗膀胱过度活动症 {svg_6}. 这种应用基于其抑制乙酰胆碱对毒蕈碱受体的作用的能力,这些受体存在于肌肉细胞和其他组织的表面。

前列腺增生治疗

盐酸伊米达芬那辛也可能对前列腺增生具有治疗作用 {svg_7}. 前列腺增生是老年男性中的一种常见疾病,前列腺增大,导致排尿问题。盐酸伊米达芬那辛的抗胆碱能特性可以帮助缓解这些症状。

多晶型性质表征

盐酸伊米达芬那辛可用于表征药物候选物的多晶型性质 {svg_8}. 此技术只需要少量的样品,因此适用于开发早期的药物 {svg_9}.

作用机制

Target of Action

Imidafenacin hydrochloride primarily targets the muscarinic M1 and M3 receptors . These receptors play a crucial role in the contraction of the detrusor muscle in the bladder .

Mode of Action

Imidafenacin hydrochloride acts as an antimuscarinic agent . It binds to and antagonizes muscarinic M1 and M3 receptors with high affinity . It also antagonizes muscarinic M2 receptors, but with lower affinity . The antagonism of these receptors by imidafenacin prevents contraction of the bladder’s detrusor muscle, reduces acetylcholine release, and ultimately reduces the frequency of urination .

Biochemical Pathways

The primary biochemical pathway affected by imidafenacin hydrochloride involves the muscarinic receptors in the bladder . M3 receptors stimulate contraction of the detrusor muscle in the bladder via the release of calcium from the sarcoplasmic reticulum . M2 receptors, also present in the detrusor muscle, serve to inhibit adenylate cyclase, reducing the relaxation mediated by β adrenergic receptors .

Pharmacokinetics

Imidafenacin hydrochloride is rapidly absorbed, with maximum plasma concentrations occurring 1 to 3 hours after oral administration . Plasma concentrations of imidafenacin increase in a dose-dependent manner, with an elimination half-life of approximately 3 hours . The pharmacokinetic profiles of imidafenacin showed almost identical T max, T 1/2, and CL/F values with dose-dependent C max and AUC values .

Result of Action

The molecular and cellular effects of imidafenacin hydrochloride’s action primarily involve the reduction of urinary frequency . By antagonizing muscarinic receptors in the bladder, imidafenacin hydrochloride reduces the frequency of urination in the treatment of overactive bladder .

安全和危害

属性

IUPAC Name |

4-(2-methylimidazol-1-yl)-2,2-diphenylbutanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O.ClH/c1-16-22-13-15-23(16)14-12-20(19(21)24,17-8-4-2-5-9-17)18-10-6-3-7-11-18;/h2-11,13,15H,12,14H2,1H3,(H2,21,24);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOVKCGOEUKOSFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1CCC(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

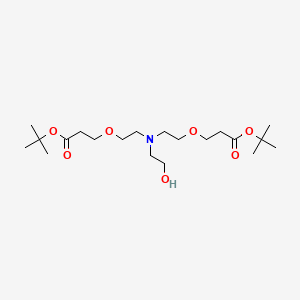

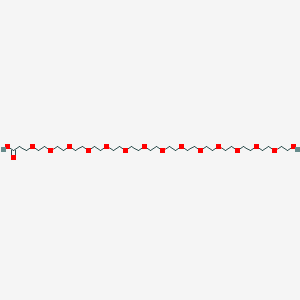

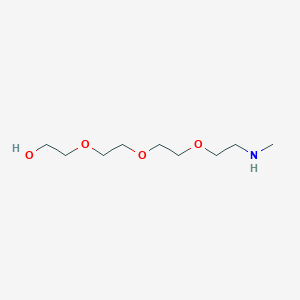

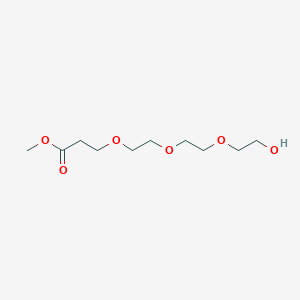

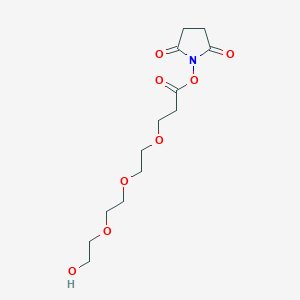

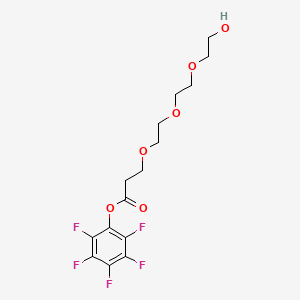

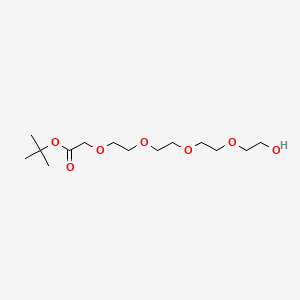

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。